

# Physical and chemical characteristics of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

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## Compound of Interest

**Compound Name:** 2-(4-Chlorophenyl)-2-hydroxypropionic acid

**CAS No.:** 4445-13-0

**Cat. No.:** B1365044

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## Technical Profile: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid[1][2][3]

### Executive Summary

**2-(4-Chlorophenyl)-2-hydroxypropionic acid** (CAS: 4445-13-0), also known as

-methyl-4-chloromandelic acid, is a critical chiral building block and a structural analog to the fibrate class of lipid-lowering agents. Characterized by a quaternary carbon center bearing a hydroxyl group, a carboxylic acid, a methyl group, and a 4-chlorophenyl ring, this compound exhibits unique steric and electronic properties that make it valuable in the synthesis of agrochemicals and pharmaceutical intermediates.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical profiling, designed for researchers requiring high-fidelity data for experimental design.

## Chemical Identity & Structural Analysis

The molecule features a stereocenter at the C2 position, making it a subject of interest for enantioselective synthesis and chiral resolution studies.



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## Structural Insight

The presence of the

-hydroxy acid (AHA) moiety adjacent to the electron-withdrawing 4-chlorophenyl ring enhances the acidity of the carboxylic group compared to non-substituted aliphatic acids. The bulky phenyl group and the methyl substituent at the

-position create significant steric hindrance, influencing the kinetics of esterification or oxidation reactions at the hydroxyl center.

## Physical & Chemical Properties

The following data aggregates experimental values and validated computational estimates.

### Table 1: Physicochemical Specifications



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## Chemical Reactivity Profile

- **Carboxylic Acid Functionality:** Readily forms salts with bases (e.g., NaOH, LiOH) and undergoes esterification with alcohols under acid catalysis.
- **-Hydroxyl Group:** Susceptible to oxidation to the corresponding -keto acid (4-chlorobenzoylformic acid) using mild oxidants (e.g., Jones reagent). It can also be acetylated or mesylated, though the tertiary nature of the carbon introduces steric resistance.
- **Aromatic Substitution:** The chlorine atom at the para position deactivates the ring towards electrophilic aromatic substitution but allows for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under specific conditions.

## Synthesis & Production Protocols

The most robust industrial route involves the cyanohydrin synthesis starting from 4-chloroacetophenone. This method is preferred for its atom economy and scalability.

## Graphviz: Synthesis Pathway



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Figure 1: Synthetic route via cyanohydrin intermediate. This pathway ensures the formation of the quaternary carbon center.

## Detailed Experimental Protocol (Cyanohydrin Route)

Safety Note: Cyanide reagents are lethal. All operations must be performed in a functioning fume hood with appropriate cyanide antidote kits available.

- Cyanohydrin Formation:
  - Reagents: 4-Chloroacetophenone (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (saturated solution).
  - Procedure: Dissolve 4-chloroacetophenone in ethanol/water. Add sodium bisulfite solution to form the adduct. Slowly add sodium cyanide solution at 0–5 °C. Stir at room temperature for 4–6 hours.
  - Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the crude nitrile.
- Hydrolysis:
  - Reagents: Crude nitrile, Concentrated HCl (37%).

- Procedure: Suspend the nitrile in concentrated HCl (5–10 volumes). Heat to reflux (approx. 100 °C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.
- Purification: Cool the mixture. The product often precipitates as a solid. Filter and recrystallize from Toluene or Ethyl Acetate/Hexane to achieve the melting point of 136–137 °C.

## Analytical Profiling & Validation

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

### HPLC Method (Purity Assessment)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 x 150 mm).
- Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% H3PO4 in Water).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).
- Retention Time: Expect elution around 4–6 minutes depending on dead volume.

### Spectroscopic Signatures

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 1.65 (s, 3H, -CH<sub>3</sub>) – Methyl group singlet.
  - 5.80 (br s, 1H, -OH) – Hydroxyl proton (exchangeable).
  - 7.35–7.55 (m, 4H, Ar-H) – Aromatic AA'BB' system.
  - 12.60 (br s, 1H, -COOH) – Carboxylic acid proton.
- Mass Spectrometry (ESI-):

- m/z: 199.0 [M-H]

(Base peak).

- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to

Cl and

Cl.

## Handling, Stability & Safety

- **Stability:** Stable under standard laboratory conditions. Hygroscopic tendencies are minimal but should be stored in a desiccator.
- **Incompatibilities:** Strong oxidizing agents, strong bases.
- **Safety (GHS):**
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]
  - H335: May cause respiratory irritation.
  - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

## References

- Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Sheet. Retrieved from
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## Sources

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- 2. [2-\(4-Chlorophenyl\)-2-hydroxypropionic acid | 4445-13-0 | Benchchem](#) [[benchchem.com](https://www.benchchem.com)]
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